3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole
CAS No.: 1863328-84-0
Cat. No.: VC12002331
Molecular Formula: C7H9Br2N3O
Molecular Weight: 310.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1863328-84-0 |
|---|---|
| Molecular Formula | C7H9Br2N3O |
| Molecular Weight | 310.97 g/mol |
| IUPAC Name | 3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C7H9Br2N3O/c1-7(3-13-4-7)2-12-6(9)10-5(8)11-12/h2-4H2,1H3 |
| Standard InChI Key | OWMYKIZDQTVENA-UHFFFAOYSA-N |
| SMILES | CC1(COC1)CN2C(=NC(=N2)Br)Br |
| Canonical SMILES | CC1(COC1)CN2C(=NC(=N2)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Triazole Framework
The 1H-1,2,4-triazole core is a five-membered aromatic heterocycle containing three nitrogen atoms. Bromination at the 3- and 5-positions introduces electron-withdrawing effects, stabilizing the ring and increasing reactivity toward nucleophilic substitution or cross-coupling reactions . The N1 substitution with a (3-methyloxetan-3-yl)methyl group introduces steric bulk and a strained ether ring, which may influence conformational flexibility and intermolecular interactions .
Molecular Formula:
Molecular Weight:
311.98 g/mol (calculated from 3,5-dibromo-1H-1,2,4-triazole + (3-methyloxetan-3-yl)methyl group).
Predicted Physicochemical Properties
The oxetane’s polarity may counterbalance the bromines’ hydrophobic effects, yielding a compound with balanced solubility for pharmaceutical applications .
Synthesis and Reaction Pathways
Bromination of 1H-1,2,4-Triazole
The parent compound, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), is synthesized via direct bromination using bromine or HBr under acidic conditions . This step regioselectively substitutes the 3- and 5-positions due to the electron-rich nature of the triazole ring.
N1-Alkylation with Oxetane Substituent
Introducing the (3-methyloxetan-3-yl)methyl group requires careful alkylation to avoid oxetane ring opening. A plausible route involves:
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Reagent Preparation: Synthesis of (3-methyloxetan-3-yl)methyl bromide via oxetane ring alkylation.
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Alkylation Conditions: Reacting 3,5-dibromo-1H-1,2,4-triazole with the alkyl bromide in the presence of a mild base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C .
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Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
Key Challenge: Competing N2 or N4 alkylation is minimized by steric hindrance from the dibromo substituents, favoring N1 selectivity .
Comparative Analysis with Related Compounds
Future Research Directions
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Synthetic Optimization: Screen alternative alkylating agents (e.g., mesylates) to improve yields.
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Biological Screening: Evaluate in vitro antibacterial activity against ESKAPE pathogens.
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Computational Modeling: Predict binding affinities to bacterial topoisomerase IV or dihydrofolate reductase.
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